Superior DNA Binding Affinity: Cyclo(D-Trp-Tyr) Peptide Nanotubes vs. Naked DNA
Cyclo(D-Trp-Tyr) peptide nanotubes (PNTs) demonstrate high-affinity binding to plasmid DNA, a critical prerequisite for effective gene delivery. In a fluorescence quenching assay, the binding constant between plasmid DNA and Cyclo(D-Trp-Tyr) PNTs was measured at 3.2 × 10^8 M^-1 [1]. This quantifies the strong, spontaneous association of DNA with the PNTs, which is essential for forming stable complexes for cellular uptake. In contrast, naked DNA lacks any inherent affinity for a delivery vector and relies on passive, inefficient uptake mechanisms. The PNTs also exhibited a critical self-association concentration of 0.01 mg/mL, indicating the efficiency of nanotube formation in aqueous environments [1].
| Evidence Dimension | Plasmid DNA Binding Affinity |
|---|---|
| Target Compound Data | Binding Constant (K) = 3.2 × 10^8 M^-1; Critical Association Concentration (CAC) = 0.01 mg/mL |
| Comparator Or Baseline | Naked DNA (no vector) = 0 M^-1; CAC = N/A |
| Quantified Difference | >10^8-fold increase in affinity |
| Conditions | Fluorescence quenching assay; aqueous solution |
Why This Matters
High DNA binding affinity is directly correlated with enhanced protection and cellular uptake, making Cyclo(D-Trp-Tyr) PNTs a more efficient vector compared to unformulated DNA.
- [1] Hsieh, W.H. et al. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes. Mol Pharm. 2012 May 7;9(5):1231-49. doi: 10.1021/mp200523n. View Source
